molecular formula C8H11BrO4 B14274957 Dimethyl 2-(bromomethylidene)pentanedioate CAS No. 149524-63-0

Dimethyl 2-(bromomethylidene)pentanedioate

Cat. No.: B14274957
CAS No.: 149524-63-0
M. Wt: 251.07 g/mol
InChI Key: JBZLMLFYOAYMTI-UHFFFAOYSA-N
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Description

Dimethyl 2-(bromomethylidene)pentanedioate is a chemical compound with the molecular formula C8H11BrO4 It is a derivative of pentanedioic acid, featuring a bromomethylidene group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(bromomethylidene)pentanedioate typically involves the bromination of dimethyl pentanedioate. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the methylene group, leading to the formation of the bromomethylidene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(bromomethylidene)pentanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to the corresponding dimethyl 2-(methylidene)pentanedioate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium alkoxides, primary or secondary amines, and thiols. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted derivatives such as dimethyl 2-(aminomethylidene)pentanedioate.

    Reduction: Formation of dimethyl 2-(methylidene)pentanedioate.

    Oxidation: Formation of dimethyl 2-(carboxymethylidene)pentanedioate.

Scientific Research Applications

Dimethyl 2-(bromomethylidene)pentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2-(bromomethylidene)pentanedioate involves its reactivity towards nucleophiles and electrophiles. The bromomethylidene group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-bromopentanedioate: Similar structure but lacks the methylidene group.

    Diethyl 2-bromopentanedioate: Similar structure with ethyl ester groups instead of methyl ester groups.

    Methyl (2R)-glycidate: Contains a glycidate group instead of a bromomethylidene group.

Uniqueness

Dimethyl 2-(bromomethylidene)pentanedioate is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

149524-63-0

Molecular Formula

C8H11BrO4

Molecular Weight

251.07 g/mol

IUPAC Name

dimethyl 2-(bromomethylidene)pentanedioate

InChI

InChI=1S/C8H11BrO4/c1-12-7(10)4-3-6(5-9)8(11)13-2/h5H,3-4H2,1-2H3

InChI Key

JBZLMLFYOAYMTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=CBr)C(=O)OC

Origin of Product

United States

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